Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate
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Overview
Description
Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonyl group attached to a biphenyl moiety through an oxyacetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-ol with nonyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetic acid.
Reduction: Nonyl [([1,1’-biphenyl]-4-yl)oxy]ethanol.
Substitution: Various substituted biphenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A related compound with a nonyl group attached to a phenol ring.
Nonyl acetate: An ester with a nonyl group attached to an acetate moiety.
Biphenyl acetate: An ester with a biphenyl group attached to an acetate moiety.
Uniqueness
Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its combination of a nonyl group and a biphenyl moiety linked through an oxyacetate group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
54334-84-8 |
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Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
nonyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C23H30O3/c1-2-3-4-5-6-7-11-18-25-23(24)19-26-22-16-14-21(15-17-22)20-12-9-8-10-13-20/h8-10,12-17H,2-7,11,18-19H2,1H3 |
InChI Key |
OCEXKWNXUWZOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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